molecular formula C18H17NO3 B5887804 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B5887804
M. Wt: 295.3 g/mol
InChI Key: IDJJAKXNKDYCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MPI or 3-MeO-PI, is a novel indole derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been explored for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In the field of materials science, 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been explored for its potential use in organic light-emitting diodes (OLEDs). Studies have shown that this compound can be used as an electron transport material in OLEDs, leading to improved device performance.

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied. In cancer cells, it has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, leading to apoptosis. In neurons, it has been shown to protect against oxidative stress and inflammation by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of certain enzymes. In neurons, it protects against oxidative stress and inflammation by activating certain signaling pathways. In OLEDs, it acts as an electron transport material, leading to improved device performance.

Advantages and Limitations for Lab Experiments

1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde. In medicinal chemistry, further studies are needed to fully elucidate its anticancer properties and potential use as a neuroprotective agent. In materials science, further studies are needed to optimize its use as an electron transport material in OLEDs. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxyphenol with 2-chloroethylindole-3-carboxaldehyde in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde.

properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-21-15-5-4-6-16(11-15)22-10-9-19-12-14(13-20)17-7-2-3-8-18(17)19/h2-8,11-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJJAKXNKDYCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(3-Methoxyphenoxy)ethyl]indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.